molecular formula C12H15NO5S B11698806 Dimethyl 3-methyl-5-(propanoylamino)thiophene-2,4-dicarboxylate CAS No. 297743-79-4

Dimethyl 3-methyl-5-(propanoylamino)thiophene-2,4-dicarboxylate

Cat. No.: B11698806
CAS No.: 297743-79-4
M. Wt: 285.32 g/mol
InChI Key: MKCIVWZEJHGTDT-UHFFFAOYSA-N
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Description

Dimethyl 3-methyl-5-(propanoylamino)thiophene-2,4-dicarboxylate is a thiophene derivative with the molecular formula C12H15NO5S Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-methyl-5-(propanoylamino)thiophene-2,4-dicarboxylate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions. The choice of reagents and catalysts, as well as reaction conditions such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3-methyl-5-(propanoylamino)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Dimethyl 3-methyl-5-(propanoylamino)thiophene-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 3-methyl-5-(propanoylamino)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the presence of functional groups such as the propanoylamino moiety can facilitate hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

    Dimethyl thiophene-2,5-dicarboxylate: Another thiophene derivative with similar structural features.

    3-Methyl-5-(propanoylamino)thiophene-2-carboxylic acid: A related compound with a single carboxylate group.

    2,5-Dimethylthiophene: A simpler thiophene derivative with methyl groups at the 2 and 5 positions.

Uniqueness: Dimethyl 3-methyl-5-(propanoylamino)thiophene-2,4-dicarboxylate is unique due to the presence of both the propanoylamino group and two carboxylate groups on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Dimethyl 3-methyl-5-(propanoylamino)thiophene-2,4-dicarboxylate is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.

  • Chemical Name : this compound
  • CAS Number : 297743-79-4
  • Molecular Formula : C12H15NO5S
  • Molecular Weight : 285.32 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and cytotoxic domains. Below is a summary of its significant biological effects:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various pathogens. The findings are summarized in Table 1.

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Escherichia coli0.21 μMBactericidal
Pseudomonas aeruginosa0.21 μMBactericidal
Candida albicansModerate activityAntifungal
Micrococcus luteusSelective actionGram-positive bacteria

The compound demonstrated potent inhibitory effects against both Gram-positive and Gram-negative bacteria, particularly E. coli and P. aeruginosa, with an MIC of 0.21 μM, indicating strong bactericidal activity .

Cytotoxicity

The cytotoxic effects of this compound have been assessed using various cell lines. Notably:

  • Cell Lines Tested : HaCat (human keratinocytes), Balb/c 3T3 (mouse fibroblasts).
  • Method : MTT assay was employed to determine cell viability.

Results indicated that the compound exhibited moderate cytotoxicity towards these cell lines, suggesting potential utility in cancer therapeutics .

The mechanism through which this compound exerts its antibacterial activity appears to involve interactions with critical bacterial enzymes such as DNA gyrase. Molecular docking studies revealed that the compound forms significant interactions within the active site of DNA gyrase, which is crucial for bacterial DNA replication and transcription .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study investigated the efficacy of this compound against clinical strains of bacteria and fungi. It was found to be effective against resistant strains, highlighting its potential as a new antimicrobial agent in clinical settings .
  • Cytotoxicity Assessment :
    • Another study focused on evaluating the cytotoxic effects on human cancer cell lines. The results showed that the compound could induce apoptosis in these cells, suggesting its potential role in cancer treatment strategies .

Properties

CAS No.

297743-79-4

Molecular Formula

C12H15NO5S

Molecular Weight

285.32 g/mol

IUPAC Name

dimethyl 3-methyl-5-(propanoylamino)thiophene-2,4-dicarboxylate

InChI

InChI=1S/C12H15NO5S/c1-5-7(14)13-10-8(11(15)17-3)6(2)9(19-10)12(16)18-4/h5H2,1-4H3,(H,13,14)

InChI Key

MKCIVWZEJHGTDT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C(=C(S1)C(=O)OC)C)C(=O)OC

Origin of Product

United States

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